13-HODE methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a metabolite of linoleic acid produced by the action of 15-lipoxygenase in various cells, including endothelial cells, leukocytes, and tumor cells . This compound is known for its biological activities, including the inhibition of tumor cell adhesion to the endothelium and the downregulation of IRGpIIb/IIIa receptor expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-HODE methyl ester typically involves the esterification of 13-Hydroxy-9Z,11E-octadecadienoic acid. One common method is the reaction of the free acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . Another method involves the use of trimethylchlorosilane and methanol at room temperature, which offers mild reaction conditions and good yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
13-HODE methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroperoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized fatty acid derivatives.
Reduction: The corresponding alcohol, 13-Hydroxy-9Z,11E-octadecadienoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
13-HODE methyl ester has a wide range of scientific research applications:
Mechanism of Action
The biological effects of 13-HODE methyl ester are primarily mediated through its interaction with peroxisome proliferator-activated receptor gamma (PPARγ). This receptor is involved in the regulation of gene expression related to lipid metabolism, inflammation, and cell proliferation . By activating PPARγ, this compound can inhibit tumor cell adhesion, reduce inflammation, and modulate other cellular processes .
Comparison with Similar Compounds
Similar Compounds
9-Hydroxy-10E,12Z-octadecadienoic acid (9-HODE): Another hydroxylated linoleic acid derivative with similar biological activities.
15-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid (15-HETE): A metabolite of arachidonic acid with anti-inflammatory and anti-cancer properties.
Uniqueness
13-HODE methyl ester is unique due to its specific interaction with PPARγ and its role in inhibiting tumor cell adhesion. Its methyl ester form enhances its lipophilicity, making it more suitable for certain analytical and research applications .
Properties
Molecular Formula |
C19H34O3 |
---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
InChI Key |
ZVMLLPSSQZSZOA-GDVMHIJESA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.